molecular formula C9H10N2OS B1407885 3-(Thiazolidin-3-yl)isonicotinaldehyde CAS No. 1779121-52-6

3-(Thiazolidin-3-yl)isonicotinaldehyde

Cat. No.: B1407885
CAS No.: 1779121-52-6
M. Wt: 194.26 g/mol
InChI Key: LZTOYSRWWGMYOG-UHFFFAOYSA-N
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Description

3-(Thiazolidin-3-yl)isonicotinaldehyde is a heterocyclic compound that features a thiazolidine ring fused with an isonicotinaldehyde moiety Thiazolidine rings are five-membered rings containing both sulfur and nitrogen atoms, which contribute to the compound’s unique chemical properties

Chemical Reactions Analysis

Types of Reactions

3-(Thiazolidin-3-yl)isonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

3-(Thiazolidin-3-yl)isonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Thiazolidin-3-yl)isonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Another thiazolidine derivative with notable biological activity.

    Thiazole: A related heterocyclic compound with a sulfur and nitrogen atom in a five-membered ring.

    Isonicotinaldehyde: The parent compound without the thiazolidine ring.

Uniqueness

3-(Thiazolidin-3-yl)isonicotinaldehyde is unique due to the combination of the thiazolidine ring and the isonicotinaldehyde moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its utility in medicinal chemistry .

Properties

IUPAC Name

3-(1,3-thiazolidin-3-yl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c12-6-8-1-2-10-5-9(8)11-3-4-13-7-11/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTOYSRWWGMYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=CN=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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